molecular formula C12H15NO2Si B8650097 6-Methoxy-4-[(trimethylsilyl)ethynyl]nicotinaldehyde

6-Methoxy-4-[(trimethylsilyl)ethynyl]nicotinaldehyde

Cat. No. B8650097
M. Wt: 233.34 g/mol
InChI Key: WMLNKIRPHIHIAN-UHFFFAOYSA-N
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Patent
US07700604B2

Procedure details

6-Methoxy-4-[(trimethylsilyl)ethynyl]nicotinaldehyde (0.25 g, 1.1 mmol) and 7M ammonia in MeOH (5 mL) were stirred in a sealed vial at 80° C. overnight. The solution was concentrated, taken up in saturated sodium carbonate and extracted with ether. The organic phase was dried, filtered and concentrated to give 0.20 g of the title product.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([C:11]#[C:12][Si](C)(C)C)[C:6]([CH:7]=O)=[CH:5][N:4]=1.[NH3:17]>CO>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]2[C:9]([CH:10]=1)=[CH:11][CH:12]=[N:17][CH:7]=2

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
COC1=NC=C(C=O)C(=C1)C#C[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1N=CC2=CN=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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